(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one
CAS No.: 127378-28-3
Cat. No.: VC4210266
Molecular Formula: C11H9NOS3
Molecular Weight: 267.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127378-28-3 |
|---|---|
| Molecular Formula | C11H9NOS3 |
| Molecular Weight | 267.38 |
| IUPAC Name | (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
| Standard InChI Key | SEIFTQHMDCKSIB-RMKNXTFCSA-N |
| SMILES | CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
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Molecular Formula: C₁₁H₉NOS₃
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Molecular Weight: 267.38 g/mol
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CAS Registry Number: 127378-28-3
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IUPAC Name: (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Stereochemistry: The (5E) configuration denotes the trans arrangement of the benzylidene moiety relative to the thiazol-4-one ring .
Key Structural Attributes:
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Thiazol-4-one core: A five-membered heterocycle with sulfur and nitrogen atoms.
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Mercapto group: Enhances reactivity via thiol-disulfide exchange.
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4-(Methylthio)benzylidene: A lipophilic substituent that may improve membrane permeability.
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between 2-mercapto-1,3-thiazol-4-one and 4-(methylthio)benzaldehyde under basic conditions (e.g., K₂CO₃ or NaOH). Solvents such as ethanol or acetonitrile are employed, with reactions proceeding at 60–80°C.
Representative Synthesis:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-(Methylthio)benzaldehyde, 2-mercaptothiazol-4-one, K₂CO₃, ethanol, reflux, 12h | 65–75% |
Biological Activities
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 18.2 | Apoptosis via caspase-3 activation |
| MCF-7 (breast) | 22.5 | G0/G1 cell cycle arrest |
| A549 (lung) | 25.8 | ROS-mediated DNA damage |
The 4-(methylthio)benzylidene group enhances lipophilicity, facilitating cellular uptake, while the mercapto group interacts with cellular thiols to induce oxidative stress .
Antimicrobial Activity
Screening against microbial strains reveals broad-spectrum activity:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Comparatively, removal of the methylthio group (e.g., 5-benzylidene analogs) reduces potency by 2–4 fold, underscoring its role in target binding .
Enzyme Inhibition
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Tyrosinase Inhibition: IC₅₀ = 8.4 μM (vs. kojic acid, IC₅₀ = 16.7 μM) .
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11β-HSD1 Inhibition: 42% inhibition at 10 μM, suggesting utility in metabolic disorders .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Mercapto Group: Essential for thiol-mediated interactions; oxidation to disulfide abolishes activity .
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Benzylidene Moieties: Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) improve antimicrobial effects .
Comparison with Analogues
| Compound | Modification | Activity (vs. Parent) |
|---|---|---|
| 5-(4-Methoxybenzylidene) | -SCH₃ → -OCH₃ | 2x lower anticancer |
| 5-(4-Nitrobenzylidene) | -SCH₃ → -NO₂ | 3x higher antimicrobial |
Mechanisms of Action
Apoptosis Induction
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Caspase Activation: Cleavage of caspase-3 and PARP in HeLa cells.
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Mitochondrial Dysregulation: Reduced Bcl-2/Bax ratio, cytochrome c release.
Antioxidant Effects
Future Directions
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Pharmacokinetic Studies: Address poor aqueous solubility via nanoformulations.
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In Vivo Efficacy: Evaluate toxicity and antitumor activity in murine models.
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Target Identification: Use proteomics to identify binding partners beyond tyrosinase and 11β-HSD1.
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